Compound Description: This compound, labeled as [18F]ISO-1, is a sigma-2 receptor ligand. It has been radiolabeled with fluorine-18 for use in Positron Emission Tomography (PET) imaging studies. Research indicates that [18F]ISO-1 demonstrates high uptake in proliferating tumor cells, making it a potential tool for imaging the proliferative status of solid tumors, particularly breast cancer. []
Relevance: [18F]ISO-1 is structurally related to N-cyclopropyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide through the shared presence of a benzamide moiety and a 3,4-dihydroisoquinoline group. Both compounds differ in the substituents on the benzamide ring and the length of the alkyl chain linking the benzamide and dihydroisoquinoline groups. The presence of the fluoroethoxy group in [18F]ISO-1 allows for radiolabeling, enabling its use as a PET tracer. []
Compound Description: This compound exhibits high affinity and selectivity for sigma-2 receptors, with a marked preference for sigma-2 over sigma-1 receptors. It also displays significant selectivity for sigma-2 receptors compared to dopamine D2 and D3 sites, along with monoamine transporters and opioid receptors. In behavioral studies, this compound showed no effect on basal locomotor activity in mice but effectively antagonized cocaine-induced hyperlocomotion, suggesting potential as a sigma-2 receptor-selective antagonist. []
Relevance: This compound shares a close structural resemblance with N-cyclopropyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide. Both contain a benzamide moiety and a 3,4-dihydroisoquinoline group, differing primarily in the substituents on the benzamide ring and the length of the alkyl chain linking the two groups. Notably, both compounds feature a similar arrangement of the dihydroisoquinoline ring system, contributing to their potential interactions with sigma receptors. []
5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide (Compound 1) and 5-bromo-N-(2-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)ethyl)-2-methoxybenzamide (Compound 2)
Compound Description: These two compounds were radiolabeled with bromine-76 (76Br) for evaluation as potential PET radiotracers for imaging solid tumors. Both compounds demonstrate high affinity and selectivity for the sigma-2 receptor. In vivo studies using EMT-6 mouse mammary adenocarcinoma allograft tumors showed that both 76Br-labeled compounds accumulated in the tumor. The 76Br-labeled Compound 1, with a longer butyl linker between the benzamide and dihydroisoquinoline, exhibited higher tumor-to-normal tissue ratios compared to the 76Br-labeled Compound 2 and 18F-FLT (3'-deoxy-3'-18F-fluorothymidine). [, ]
Relevance: Both Compound 1 and Compound 2 are structurally related to N-cyclopropyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide. They all feature a benzamide moiety connected to a 3,4-dihydroisoquinoline group through an alkyl chain. The structural variations lie in the substituents on the benzamide ring and the length of the alkyl chain, with Compound 1 having a butyl linker like the main compound, while Compound 2 has a shorter ethyl linker. [, ]
Compound Description: This benzamide analog exhibits high affinity and selectivity for sigma-2 receptors, particularly over sigma-1 receptors. It has been radiolabeled with carbon-11 for potential use as a PET radiotracer to image the proliferative status of breast tumors. In vivo studies in mice bearing EMT-6 breast tumors showed high tumor uptake and a favorable tumor-to-background ratio for [(11)C]2. Blocking studies indicated that [(11)C]2 labels sigma-2 receptors in vivo. Furthermore, [(11)C]2 demonstrated similar or better tumor-to-organ ratios compared to 18F-FLT in tissues relevant for breast tumor imaging. []
Relevance: This compound shares key structural features with N-cyclopropyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide. Both compounds possess a benzamide moiety linked to a 3,4-dihydroisoquinoline group through a butyl chain. The primary differences are in the substituents on the benzamide ring, with [(11)C]2 having a methoxy group at the 2-position and a methyl group at the 5-position, while the main compound has a cyclopropyl group at the nitrogen of the benzamide. The radiolabeling of [(11)C]2 with carbon-11 allows for its use in PET imaging studies. []
Compound Description: BAY 58-2667 is a soluble guanylyl cyclase (sGC) activator. It functions as a haem-mimetic, binding to sGC with high affinity when the native haem, the nitric oxide binding site, is absent. Notably, BAY 58-2667 protects sGC from ubiquitin-triggered degradation. []
Relevance: Although BAY 58-2667 does not share the core benzamide-dihydroisoquinoline structure of N-cyclopropyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, its inclusion in the list is due to its role as an sGC activator. The research exploring BAY 58-2667 focuses on understanding the impact of haem oxidation on sGC activity and the potential for haem-site ligands, such as BAY 58-2667, to activate or stabilize sGC in the context of endothelial dysfunction. [] This research provides valuable insights into the broader context of compounds targeting specific signaling pathways, including those potentially related to N-cyclopropyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide.
5-chloro-2-(5-chloro-thiophene-2-sulphonylamino-N-(4-(morpholine-4-sulphonyl)-phenyl)-benzamide sodium salt (HMR 1766)
Compound Description: HMR 1766 is another soluble guanylyl cyclase (sGC) activator. It acts independently of haem, activating sGC even when the haem is oxidized and removed. The research aims to investigate if HMR 1766, like BAY 58-2667, can also protect sGC from degradation. []
Relevance: Similar to BAY 58-2667, HMR 1766 does not directly share structural elements with N-cyclopropyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide but is included due to its activity as a haem-independent sGC activator. The research exploring HMR 1766 contributes to understanding the mechanisms of sGC activation and protection in the context of endothelial dysfunction, offering valuable insights into potential therapeutic strategies. [] While not directly structurally related, the inclusion of HMR 1766 provides a broader perspective on the development of compounds targeting specific signaling pathways.
Zn-protoporphyrin IX (Zn-PPIX)
Compound Description: Zn-PPIX is a haem-mimetic compound. It can bind to soluble guanylyl cyclase (sGC) and potentially activate it when the native haem is absent. []
Relevance: Zn-PPIX is not structurally similar to N-cyclopropyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide. Its inclusion is based on its role as a haem-mimetic and its potential to activate sGC in the absence of haem. The research exploring Zn-PPIX contributes to understanding the mechanisms of sGC activation and the potential for haem-mimetic compounds to substitute for the native haem in sGC function. []
Compound Description: BAY 41-2272 is a haem-dependent sGC stimulator. It enhances the activity of sGC in the presence of haem. []
Relevance: BAY 41-2272 does not share structural features with N-cyclopropyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, but its inclusion is due to its activity as a haem-dependent sGC stimulator. The research involving BAY 41-2272 aims to compare its ability to protect sGC from degradation with other haem-site ligands, including BAY 58-2667 and HMR 1766. []
Compound Description: ND7001 is a phosphodiesterase-2 (PDE2) inhibitor. It increases both basal and stimulated cGMP levels in rat cerebral cortical neurons, indicating its ability to enhance cGMP signaling. In behavioral studies, ND7001 displayed anxiolytic effects in mice, suggesting its potential for treating anxiety disorders. []
Relevance: While ND7001 does not share the core benzamide-dihydroisoquinoline structure of N-cyclopropyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, it is included due to its benzamide moiety and its role as a PDE2 inhibitor. The research exploring ND7001 focuses on the link between PDE2 inhibition, increased cGMP signaling, and anxiolytic effects. [] This research provides valuable context for understanding the potential pharmacological activities of compounds with a benzamide moiety, such as N-cyclopropyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, and their potential to modulate signaling pathways relevant to various therapeutic areas.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.